Salt Form Differentiation: Citrate vs. Hydrochloride—Reduced Local Irritation and Enhanced Stability
Knoefel (1933) directly compared the hydrochloride and citrate salts of the identical carbacaine base. The hydrochloride salt (the target compound CAS 64057-94-9) was associated with measurable local tissue irritation, whereas the citrate salt of the same carbacaine base demonstrably reduced this irritation and conferred superior stability [1]. This finding establishes a salt-form-dependent performance hierarchy: the hydrochloride salt may be preferred when rapid dissolution and higher aqueous solubility are required, while the citrate salt is advantageous for applications demanding prolonged stability and minimal injection-site irritation [1]. The distinction is critical for procurement because the two salt forms are not interchangeable in formulation development.
| Evidence Dimension | Local tissue irritation and stability of carbacaine salt forms |
|---|---|
| Target Compound Data | Carbacaine hydrochloride: measurable local irritation upon injection (qualitative observation) |
| Comparator Or Baseline | Carbacaine citrate: reduced local irritation and conferred stability relative to the hydrochloride salt |
| Quantified Difference | Qualitative improvement in irritation and stability (exact numerical data not reported in the primary source); the citrate was specifically recommended over the hydrochloride for reduced irritation and enhanced stability [1] |
| Conditions | Subcutaneous and tissue irritation assessment in animal models (rabbit cornea and guinea pig intradermal wheal tests); stability under storage and formulation conditions [1] |
Why This Matters
Procurement of the hydrochloride salt (CAS 64057-94-9) versus the citrate salt dictates downstream formulation behavior and injection-site tolerability; selecting the incorrect salt form can lead to avoidable irritation and stability failures in preclinical or clinical formulations.
- [1] Knoefel, P. K. (1933). Carbazol Derivatives I. Local Anesthetics of Urethane Type. Journal of Pharmacology and Experimental Therapeutics, 47(1), 69–78. View Source
